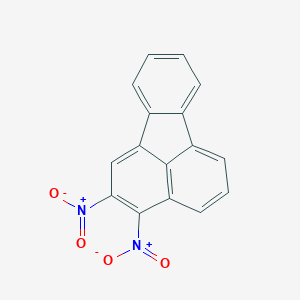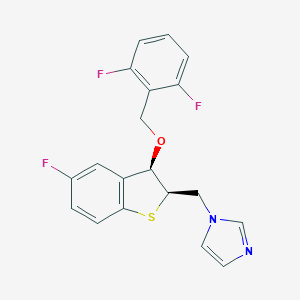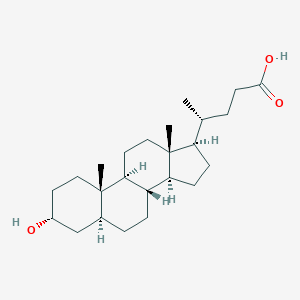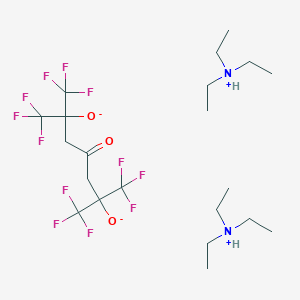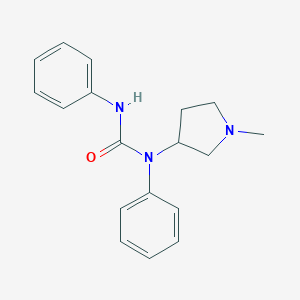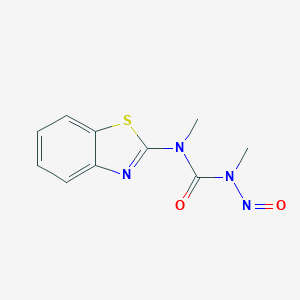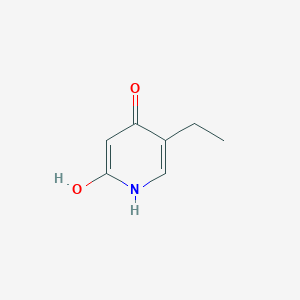
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of acetylcholinesterase and has been studied extensively for its potential use in the treatment of Alzheimer's disease.
作用機序
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in the regulation of cognitive function, memory, and learning. By inhibiting the activity of acetylcholinesterase, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
生化学的および生理学的効果
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
実験室実験の利点と制限
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages and limitations for lab experiments. One advantage is that the compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in the regulation of cognitive function. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can be useful for studying the effects of oxidative stress on the brain.
One limitation of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is that it is not very selective for acetylcholinesterase, and can also inhibit other enzymes in the brain. This can make it difficult to study the specific effects of acetylcholinesterase inhibition on cognitive function.
将来の方向性
There are several future directions for the study of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride. One direction is the development of more selective inhibitors of acetylcholinesterase that do not inhibit other enzymes in the brain. Another direction is the study of the compound's effects on other neurotransmitters in the brain, such as dopamine and serotonin. Finally, there is a need for more clinical trials to determine the safety and efficacy of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride in the treatment of Alzheimer's disease.
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, which can improve cognitive function in patients with Alzheimer's disease. While Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages for lab experiments, there are also limitations to its use. There are several future directions for the study of this compound, including the development of more selective inhibitors of acetylcholinesterase and the study of its effects on other neurotransmitters in the brain.
合成法
The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride involves the reaction of 1-(3,5-xylyloxy)-2-propylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-(2-methylpiperidino)ethanol in the presence of hydrochloric acid to yield the hydrochloride salt of the final product.
科学的研究の応用
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
特性
CAS番号 |
101491-86-5 |
|---|---|
製品名 |
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride |
分子式 |
C22H37ClN2O3 |
分子量 |
413 g/mol |
IUPAC名 |
2-(2-methylpiperidin-1-ium-1-yl)ethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-ethylcarbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-6-24(20(5)16-27-21-14-17(2)13-18(3)15-21)22(25)26-12-11-23-10-8-7-9-19(23)4;/h13-15,19-20H,6-12,16H2,1-5H3;1H |
InChIキー |
BXDMZPWBEHLDKS-UHFFFAOYSA-N |
SMILES |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
正規SMILES |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
同義語 |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl N-[1-(3,5-dimethy lphenoxy)propan-2-yl]-N-ethyl-carbamate chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



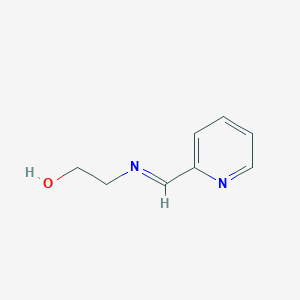
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
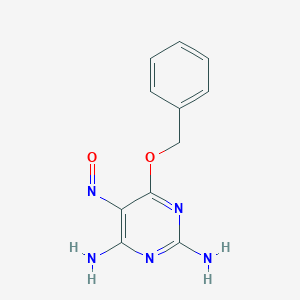
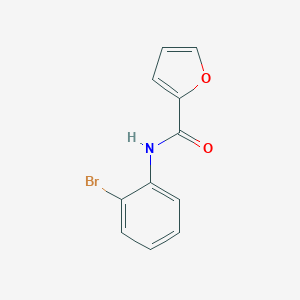
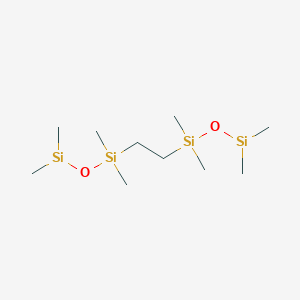
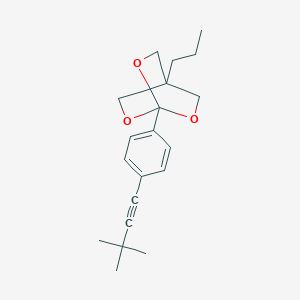
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
